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Compound Name: YM-1

Cat. No.: B1493408 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of YM-1 (also known as Chil3),

a murine chitinase-like protein (CLP), and its closely related counterparts, YM-2 (Chil4) and the

human CLP, YKL-40 (also known as CHI3L1). This document summarizes their performance

based on available experimental data, details relevant experimental protocols, and visualizes

key biological pathways to aid in research and development efforts.

Introduction to YM-1 and its Analogs
YM-1 is a rodent-specific protein that, despite its structural similarity to chitinases, lacks

enzymatic activity.[1] It is predominantly expressed by alternatively activated M2 macrophages

and neutrophils and is considered a key marker of the M2 phenotype in mice.[1][2] YM-1 and

the highly homologous YM-2 are implicated in a variety of inflammatory and immune

responses, including allergic lung inflammation.[2][3] The primary human analog, YKL-40, is

also involved in inflammation, tissue remodeling, and has been identified as a biomarker in

various diseases, including cancer and neurodegenerative disorders.[4][5] Understanding the

comparative biology of these proteins is crucial for translating findings from murine models to

human pathology.

Quantitative Data Presentation
The following tables summarize the key characteristics and quantitative data available for YM-
1, YM-2, and YKL-40.
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Table 1: General Characteristics of YM-1, YM-2, and YKL-40

Feature YM-1 (Chil3) YM-2 (Chil4) YKL-40 (CHI3L1)

Species Mouse Mouse Human

Primary Cellular

Source

M2 Macrophages,

Neutrophils[1][2]

Lung Epithelial

Cells[3][6]

Macrophages,

Neutrophils,

Chondrocytes, Cancer

cells[7]

Key Biological Roles

Inflammation, Immune

Regulation, M2

Macrophage

Marker[1][2]

Regulation of

Olfactory Epithelium

Regeneration,

Inflammation[6][8]

Inflammation, Tissue

Remodeling,

Angiogenesis, Cancer

Progression[7]

Human Ortholog None None -

Amino Acid Identity

(vs. YM-1)
- 91.7%[1] Not applicable

Table 2: Comparative Functional Data
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Parameter YM-1 (Chil3) YM-2 (Chil4) YKL-40 (CHI3L1)

Heparin Binding

Affinity

pH-dependent,

interacts at

physiologically

relevant salt

strengths[9]

Interacts only at low

pH and low salt

strength (vestigial

activity)[9]

Binds to heparin,

allosterically

modulated by chitin

oligosaccharides[10]

Effect on Macrophage

Polarization

Marker of M2

polarization[2][11]

Associated with M2

polarization[12]

Induced by M1

polarization, inhibited

by M2 polarization in

vitro[13]

Role in Allergic

Asthma Models

Associated with

eosinophilic lung

inflammation and

remodeling[2]

Implicated in Th2

immune reactions[3]

Elevated levels in

asthma patients[14]

Effect on Cell

Migration/Invasion

Not extensively

studied

Not extensively

studied

Promotes migration

and invasion in cancer

cell lines[15][16]

Signaling Pathways
YM-1 and YKL-40 are known to be involved in distinct signaling pathways that regulate cellular

processes.

Regulation of YM-1 Expression
The expression of YM-1 is primarily induced by the cytokines IL-4 and IL-13. This process is

mediated through the activation of the STAT6 and PPAR-γ transcription factors.

IL-4 / IL-13 IL-4R / IL-13R
binds

STAT6
activates

PPAR-γactivates

Chil3 (YM-1) Gene

promotes transcription

enhances transcription

YM-1 Protein
expresses
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Click to download full resolution via product page

Regulation of YM-1 expression by IL-4/IL-13.

YKL-40 Signaling in Cancer Progression
YKL-40 has been shown to promote cancer cell migration and invasion through the activation

of the PI3K/AKT and TGF-β1/Smads signaling pathways.
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YKL-40 signaling in cancer progression.

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
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Macrophage Polarization Assay
This protocol is designed to assess the effect of YM-1, YM-2, or YKL-40 on macrophage

polarization.

Objective: To determine if the test compounds promote M1 or M2 macrophage polarization.

Materials:

Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).

Recombinant M-CSF, IFN-γ, and IL-4.

Recombinant YM-1, YM-2, and YKL-40.

Culture medium (e.g., DMEM with 10% FBS).

Reagents for RNA extraction and qRT-PCR (primers for iNOS, Arg-1, Ym-1, Fizz1).

Antibodies for flow cytometry or Western blotting (e.g., anti-iNOS, anti-Arg-1).

Procedure:

Macrophage Differentiation: Culture bone marrow cells with M-CSF (50 ng/mL) for 7 days to

differentiate into BMDMs.

Polarization:

M1 Polarization (Positive Control): Treat BMDMs with IFN-γ (20 ng/mL) and LPS (100

ng/mL) for 24 hours.

M2 Polarization (Positive Control): Treat BMDMs with IL-4 (20 ng/mL) for 24 hours.[12]

Test Conditions: Treat BMDMs with varying concentrations of YM-1, YM-2, or YKL-40

(e.g., 10, 50, 100 ng/mL) for 24 hours.

Analysis:
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qRT-PCR: Extract RNA and perform qRT-PCR to quantify the expression of M1 (iNOS)

and M2 (Arg-1, Ym-1, Fizz1) marker genes.[12]

Flow Cytometry/Western Blot: Analyze the protein expression of M1 and M2 markers.

Experimental Workflow:

Bone Marrow Cells Differentiate with M-CSF BMDMs Polarize (24h)

M1 Control
(IFN-γ + LPS)

M2 Control
(IL-4)

Test Compound
(YM-1, YM-2, or YKL-40)

Analyze Markers

qRT-PCR

Flow Cytometry /
Western Blot

Click to download full resolution via product page

Workflow for macrophage polarization assay.

In Vitro Cell Migration Assay (Boyden Chamber)
This protocol is used to compare the chemoattractant properties of YM-1, YM-2, and YKL-40.

[17][18]

Objective: To quantify the migration of cells in response to the test compounds.

Materials:

Transwell inserts (e.g., 8 µm pore size).

24-well plates.

Cell line of interest (e.g., breast cancer cell line for YKL-40).[15]

Serum-free and serum-containing culture medium.

Recombinant YM-1, YM-2, and YKL-40.
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Fixation and staining reagents (e.g., methanol, crystal violet).

Procedure:

Cell Preparation: Culture cells to sub-confluency and serum-starve for 24 hours.

Assay Setup:

Place transwell inserts into the wells of a 24-well plate.

In the lower chamber, add serum-free medium (negative control), medium with 10% FBS

(positive control), or serum-free medium containing different concentrations of YM-1, YM-

2, or YKL-40.

Resuspend serum-starved cells in serum-free medium and add to the upper chamber of

the transwell insert.

Incubation: Incubate the plate at 37°C for a duration appropriate for the cell type (e.g., 24

hours).

Analysis:

Remove non-migrated cells from the upper surface of the insert with a cotton swab.

Fix and stain the migrated cells on the lower surface of the insert.

Count the number of migrated cells in several fields of view under a microscope.

Experimental Workflow:
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Workflow for in vitro cell migration assay.

Conclusion
YM-1, YM-2, and YKL-40 are important chitinase-like proteins involved in a range of

physiological and pathological processes, particularly those related to inflammation and tissue

remodeling. While YM-1 and YM-2 are highly homologous murine proteins with some functional

overlap, YKL-40 represents the key human counterpart with distinct signaling properties,

especially in the context of cancer. The provided data and protocols offer a framework for the

direct comparison of these molecules, which is essential for translating preclinical findings in

mouse models to human disease and for the development of novel therapeutic strategies
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targeting these pathways. Further research is warranted to elucidate the precise quantitative

differences in their biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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